Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate
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Overview
Description
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate is a chemical compound with the molecular formula C19H23ClN2O4 and a molecular weight of 378.85 g/mol . This compound is known for its unique structure, which includes a chloroisoquinoline moiety and two tert-butyl groups attached to an iminodicarbonate functional group .
Preparation Methods
The synthesis of Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate typically involves the reaction of 3-chloroisoquinoline with di-tert-butyl iminodicarbonate under specific conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the isoquinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate involves its interaction with specific molecular targets and pathways. The chloroisoquinoline moiety can interact with various enzymes and receptors, modulating their activity . The iminodicarbonate group can undergo hydrolysis, releasing carbon dioxide and the corresponding amine, which can further interact with biological targets .
Comparison with Similar Compounds
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate can be compared with other similar compounds, such as:
Di-tert-butyl iminodicarbonate: Lacks the chloroisoquinoline moiety, making it less specific in its interactions.
3-chloroisoquinoline:
Di-tert-butyl (3-bromoisoquinolin-5-yl)iminodicarbonate: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its combination of the chloroisoquinoline moiety and the iminodicarbonate group, providing a versatile compound with diverse applications .
Properties
Molecular Formula |
C19H23ClN2O4 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
tert-butyl N-(3-chloroisoquinolin-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C19H23ClN2O4/c1-18(2,3)25-16(23)22(17(24)26-19(4,5)6)14-9-7-8-12-11-21-15(20)10-13(12)14/h7-11H,1-6H3 |
InChI Key |
LNOPJKPVKZUGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC2=CN=C(C=C21)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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